Desloratadine Impurity A

Impurity Profiling Structure-Activity Relationship Reference Standard Characterization

Procure Desloratadine Impurity A (CAS 38092-95-4) — a structurally defined dechlorinated analog (MW 276.38) of Desloratadine, essential for developing and validating stability-indicating HPLC/UPLC methods. With a distinct relative retention time (RRT 0.91), this reference standard is critical for achieving baseline separation in chromatographic analysis, directly supporting ANDA submissions and ensuring batch release compliance. Choose a certified reference material (CRM) with comprehensive characterization data and traceability to USP or EP monographs to guarantee regulatory acceptance and safeguard patient safety.

Molecular Formula C19H20N2
Molecular Weight 276.38
CAS No. 38092-95-4
Cat. No. B601753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine Impurity A
CAS38092-95-4
SynonymsN-Desmethyl Azatadine;  6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Molecular FormulaC19H20N2
Molecular Weight276.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desloratadine Impurity A (CAS 38092-95-4): A Structurally Distinct Reference Standard for Pharmaceutical Analysis


Desloratadine Impurity A (CAS 38092-95-4), also referred to as Dechloro Desloratadine or N-Desmethyl Azatadine, is a structurally defined chemical entity with the molecular formula C19H20N2 and a molecular weight of 276.38 g/mol . This compound is a recognized impurity of the second-generation antihistamine Desloratadine, arising from specific synthesis pathways or degradation processes . It is characterized by the absence of the chlorine atom at the 8-position, a key structural difference from the parent drug Desloratadine (C19H19ClN2), which imparts distinct physicochemical properties and chromatographic behavior . This compound is primarily utilized as a pharmaceutical reference standard to ensure the identity, purity, and safety of Desloratadine active pharmaceutical ingredients (APIs) and finished drug products, as mandated by global regulatory bodies .

The Critical Need for Specific Desloratadine Impurity A (CAS 38092-95-4) Reference Standards


Generic substitution of Desloratadine Impurity A with other Desloratadine-related impurities or in-class compounds is not scientifically valid due to significant differences in their molecular structure, which directly translates to divergent chromatographic behavior, spectral fingerprints, and regulatory acceptance criteria . For instance, Desloratadine Impurity A is a dechlorinated analog, whereas other common impurities like Impurity B, C, or D retain the chlorine atom or possess other structural modifications, such as N-oxide formation or piperidine ring variations [1]. These structural distinctions are critical for the development and validation of selective analytical methods, such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), which are essential for quantifying specific impurities within the stringent limits set by pharmacopeias [1]. Using an incorrect or unqualified reference standard can lead to misidentification, inaccurate quantification, and ultimately, regulatory non-compliance during drug development and manufacturing quality control .

Quantitative Differentiation of Desloratadine Impurity A (CAS 38092-95-4) for Analytical Procurement


Molecular Differentiation: Absence of Chlorine in Desloratadine Impurity A vs. Desloratadine

Desloratadine Impurity A (Dechloro Desloratadine) is structurally distinguished from the parent compound, Desloratadine, by the absence of a chlorine atom at the 8-position of the tricyclic ring system. This substitution alters the molecular formula from C19H19ClN2 to C19H20N2, resulting in a lower molecular weight and different physicochemical properties, which are foundational for its unique identification in analytical methods .

Impurity Profiling Structure-Activity Relationship Reference Standard Characterization

Chromatographic Selectivity: Relative Retention Time Differentiation in HPLC

In a high-performance liquid chromatography (HPLC) method developed for Desloratadine, an impurity peak corresponding to Desloratadine Impurity A was resolved at a relative retention time (RRT) of 0.91, relative to the main Desloratadine peak [1]. This RRT value falls within a critical range of 0.85 to 0.99, which is a key parameter for purity assessment and is used to set discard limits for impurity peaks in pharmaceutical manufacturing [2].

HPLC Method Development Stability-Indicating Assay Impurity Quantification

Regulatory Compliance: Use in Validated Stability-Indicating UPLC Method

A validated stability-indicating UPLC method specifically incorporates Desloratadine Impurity A (along with four other known impurities) as a critical component for demonstrating method specificity. This method achieved baseline separation of Desloratadine and all five impurities, including Desloratadine Impurity A, within a short runtime of 8 minutes under defined gradient conditions [1]. The method was fully validated per ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control [1].

Stability-Indicating Method ICH Validation Forced Degradation Study

Certified Reference Material (CRM) Traceability for Quality Assurance

As a commercially available Pharmaceutical Secondary Standard, Desloratadine Impurity A is produced and certified as a Certified Reference Material (CRM) in accordance with ISO 17034 and ISO/IEC 17025 . This level of certification provides multi-traceability to primary pharmacopeial standards from the USP and EP, where they are available, offering a higher level of quality assurance and metrological traceability compared to non-certified or in-house reference standards .

Certified Reference Material ISO 17034 Pharmaceutical Quality Control

Specific Storage Condition Requirements to Maintain Integrity

To ensure the long-term integrity and accurate use of Desloratadine Impurity A, suppliers specify controlled storage conditions. For instance, the certified reference material is recommended for storage at 2-8°C , while other suppliers may recommend room temperature or -20°C . Adherence to these specific conditions is critical for preventing degradation and maintaining the certified purity of the reference standard throughout its shelf life.

Reference Standard Handling Stability Storage Good Laboratory Practice

Primary Application Scenarios for Desloratadine Impurity A (CAS 38092-95-4) in Pharmaceutical Quality Control


Method Development and Validation for HPLC/UPLC Impurity Profiling

Desloratadine Impurity A is an indispensable reference standard for developing and validating robust liquid chromatography methods (HPLC or UPLC) for the quantitative analysis of Desloratadine API and finished dosage forms. Its distinct relative retention time (RRT of 0.91) under standard conditions [1] and inclusion in validated, stability-indicating methods [2] demonstrate its critical role in achieving baseline separation from the main drug peak and other impurities, a fundamental requirement for method specificity as per ICH guidelines.

Forced Degradation (Stress) Studies for Stability Assessment

Regulatory submissions require a comprehensive understanding of a drug's degradation pathways. Desloratadine is known to degrade under oxidative and thermal stress conditions, potentially forming Desloratadine Impurity A [1]. Using a certified reference standard of this impurity allows scientists to accurately identify, monitor, and quantify its formation during forced degradation studies, thereby establishing the stability-indicating power of the analytical method and defining appropriate storage conditions and shelf-life for the drug product.

Routine Quality Control (QC) Release Testing and Batch Consistency

In commercial manufacturing, every batch of Desloratadine API or finished drug product must be tested against a validated specification for related substances. Desloratadine Impurity A is a specified impurity, and its quantification against a certified reference standard (CRM) [1] provides the traceable, accurate data required for batch release decisions. This ensures that only materials meeting strict purity criteria reach the market, safeguarding patient safety and maintaining regulatory compliance.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

For generic pharmaceutical companies, the successful filing of an ANDA hinges on demonstrating that their product is pharmaceutically equivalent and bioequivalent to the innovator product. This includes a rigorous comparison of impurity profiles. Procuring a fully characterized and certified reference standard for Desloratadine Impurity A, with traceability to pharmacopeial monographs [1], provides the high-quality analytical data needed to support the chemistry, manufacturing, and controls (CMC) section of an ANDA, directly addressing a common cause of regulatory review queries and delays.

Quote Request

Request a Quote for Desloratadine Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.